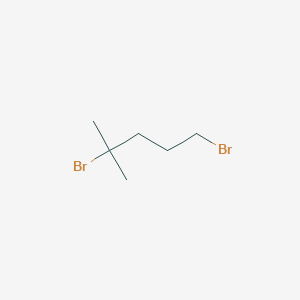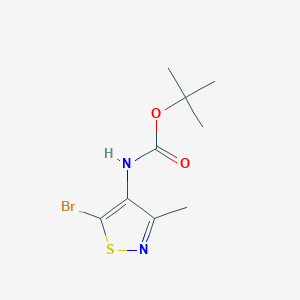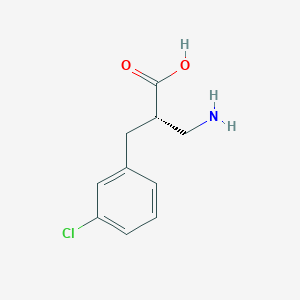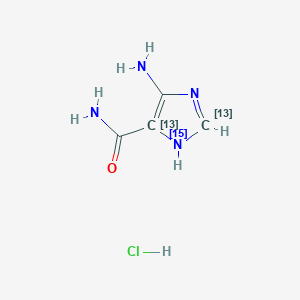
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3. This compound is particularly significant due to its isotopic labeling, which makes it useful in tracing and studying biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the imidazole ring. One common method involves the reaction of labeled precursors under controlled conditions to ensure the incorporation of the isotopes at the desired positions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the imidazole ring and the subsequent introduction of the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrosoimidazole or nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Applications De Recherche Scientifique
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studying reaction mechanisms and tracing chemical pathways.
Biology: It is used in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride involves its incorporation into biochemical pathways where it can be traced using its isotopic labels. The labeled carbon and nitrogen atoms allow researchers to follow the compound through various metabolic processes, providing insights into the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1H-imidazole-4-carboxamide hydrochloride: A similar compound without isotopic labeling.
4-amino-5-carbamoylimidazole hydrochloride: Another derivative of imidazole with different functional groups.
Uniqueness
The uniqueness of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride lies in its isotopic labeling, which makes it particularly useful for tracing and studying biochemical pathways. This feature distinguishes it from other similar compounds that do not have isotopic labels and are therefore less useful in certain types of research.
Propriétés
Formule moléculaire |
C4H7ClN4O |
|---|---|
Poids moléculaire |
165.56 g/mol |
Nom IUPAC |
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i1+1,2+1,7+1; |
Clé InChI |
MXCUYSMIELHIQL-YHSVBKEQSA-N |
SMILES isomérique |
[13CH]1=NC(=[13C]([15NH]1)C(=O)N)N.Cl |
SMILES canonique |
C1=NC(=C(N1)C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
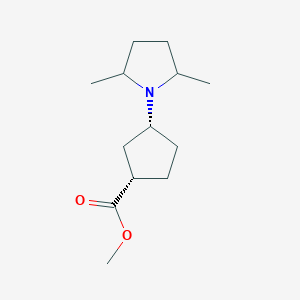
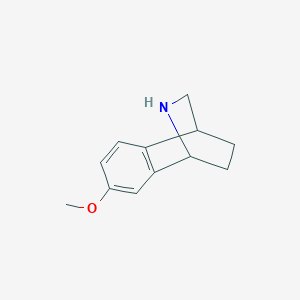
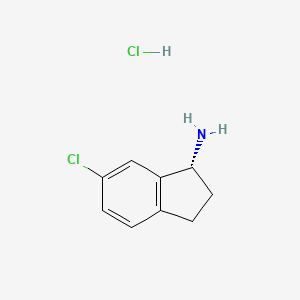
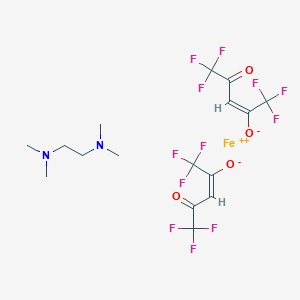

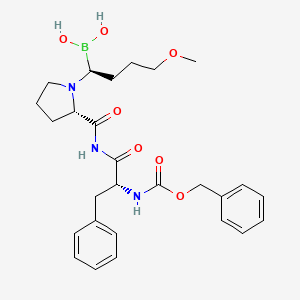
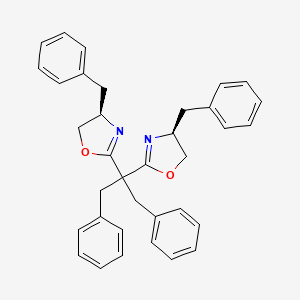
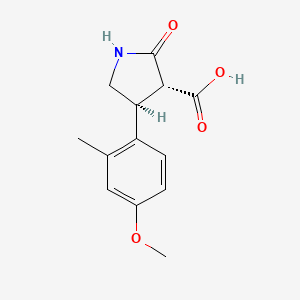
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
